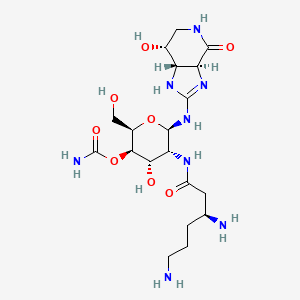
Streptothricin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptothricin is an N-glycosyl compound consisting of 2-amino-4-O-carbamoyl-2-deoxy-N-[(3aS,7R,7aS)-7-hydroxy-4-oxooctahydro-2H-imidazo[4,5-c]pyridin-2-ylidene]-beta-D-gulopyranosylamine in which the amino group at position 2 of the gulopyranosyl moiety is acylated by a peptide unit made up of between 1 and 7 N(epsilon)-linked units of beta-lysine. It has a role as a metabolite. It is a N-glycosyl compound, a carbamate ester, a member of guanidines, a lactam and a carboxamide.
Applications De Recherche Scientifique
Introduction to Streptothricin F
This compound is a bactericidal antibiotic derived from the natural product mixture known as nourseothricin, which was first isolated in 1942. This compound has garnered renewed interest due to its effectiveness against multidrug-resistant Gram-negative bacteria, particularly those resistant to conventional antibiotics. Recent studies highlight its unique mechanism of action and lower toxicity compared to other forms of streptothricin, making it a promising candidate for further clinical exploration.
Binding Characteristics
- Target : 30S subunit of the ribosome
- Binding Sites : Helix 34 of 16S rRNA (bases A1196, C1054, U1052)
- Effect : Induces miscoding during protein synthesis
Antibacterial Activity
This compound has shown potent activity against various drug-resistant pathogens, including:
- Carbapenem-resistant Enterobacterales (CRE)
- Acinetobacter baumannii
Efficacy Data
The Minimum Inhibitory Concentration (MIC) values demonstrate the effectiveness of this compound compared to its counterpart, streptothricin D:
| Compound | MIC50 (μM) | MIC90 (μM) |
|---|---|---|
| This compound | 2 | 4 |
| Streptothricin D | 0.25 | 0.5 |
These values indicate that while streptothricin D is more potent, it also exhibits greater toxicity .
Toxicity Profile
One of the significant advantages of this compound is its reduced renal toxicity compared to streptothricin D. Studies have shown that renal damage occurs at doses significantly higher for this compound than for D. In vivo studies in murine models demonstrated that doses up to 200 mg/kg of this compound did not result in observable toxicity, whereas lower doses of streptothricin D caused pronounced kidney damage .
Renal Toxicity Comparison
| Compound | Toxicity Threshold (mg/kg) |
|---|---|
| This compound | >200 |
| Streptothricin D | ≥10 |
Case Studies and Research Findings
Recent research has focused on the potential therapeutic applications of this compound in treating infections caused by multidrug-resistant bacteria.
- Murine Infection Models : In studies involving mice infected with CRE strains, a single dose of this compound resulted in significant bacterial reduction without noticeable toxicity. Specifically, it demonstrated a greater than five-log reduction in bacterial counts at effective doses .
- Comparative Studies : In comparative analyses with other antibiotics, this compound showed superior selectivity for prokaryotic ribosomes over eukaryotic ones, suggesting a lower risk of side effects in human applications .
- Preclinical Exploration : Given its promising activity and safety profile, researchers advocate for further preclinical studies to explore its potential as a treatment option for infections caused by resistant Gram-negative pathogens .
Propriétés
Numéro CAS |
3808-42-2 |
|---|---|
Formule moléculaire |
C19H34N8O8 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1 |
Clé InChI |
NRAUADCLPJTGSF-VLSXYIQESA-N |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
SMILES isomérique |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O |
SMILES canonique |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
Apparence |
Solid powder |
Key on ui other cas no. |
3808-42-2 54003-27-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acemomycin A S15-1-A streptothricin F yazumycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















